Cas no 1460-38-4 (2-(2-Oxocyclopentyl)acetic acid)

2-(2-Oxocyclopentyl)acetic acid structure
1460-38-4 structure
商品名:2-(2-Oxocyclopentyl)acetic acid
CAS番号:1460-38-4
MF:C7H10O3
メガワット:142.1525
MDL:MFCD02093672
CID:83692
PubChem ID:24873771

2-(2-Oxocyclopentyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Oxocyclopentyl)acetic acid
    • 2-Oxocyclopentylacetic acid
    • 2-Oxocyclopentaneacetic acid
    • 2-OXO-CYCLOPENTANEACETIC ACID
    • Cyclopentaneacetic acid, 2-oxo-
    • 2-Oxocyclopentaneacetic acid 97%
    • 2-Oxocyclopentylacetic acid, 97%
    • 2-carboxymethylcyclopentan-1-one
    • OLLLIBGOZUPLOK-UHFFFAOYSA-N
    • CS-0318520
    • AS-60730
    • 1460-38-4
    • 2-(2-Oxocyclopentyl)aceticacid
    • DTXSID20393744
    • MFCD02093672
    • 2-OXO-CYCLOPENTANEACETICACID
    • AKOS006223500
    • SCHEMBL1918364
    • 2-oxo-cyclopentyl acetic acid
    • J-200047
    • 2-Oxocyclopentaneacetic acid, 97%
    • G78502
    • acetic acid, 2-(2-oxocyclopentyl)-
    • (2-oxocyclopentyl)acetic acid
    • MDL: MFCD02093672
    • インチ: InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)
    • InChIKey: OLLLIBGOZUPLOK-UHFFFAOYSA-N
    • ほほえんだ: C1CC(CC(=O)O)C(=O)C1

計算された属性

  • せいみつぶんしりょう: 142.06300
  • どういたいしつりょう: 142.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 54.4A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 白色結晶
  • 密度みつど: 1.21
  • ゆうかいてん: 47-51 °C (lit.)
  • ふってん: 316.5°Cat760mmHg
  • フラッシュポイント: 230 °F
  • 屈折率: 1.492
  • PSA: 54.37000
  • LogP: 0.83030
  • ようかいせい: 水に微溶解する。
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

2-(2-Oxocyclopentyl)acetic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • セキュリティ用語:S26-36
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R36/37/38

2-(2-Oxocyclopentyl)acetic acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-(2-Oxocyclopentyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
321555-250mg
2-(2-Oxocyclopentyl)acetic acid
1460-38-4 97%
250mg
$30.00 2024-07-19
eNovation Chemicals LLC
D762990-1g
Cyclopentaneacetic acid, 2-oxo-
1460-38-4 97%
1g
$120 2024-06-08
eNovation Chemicals LLC
D762990-5g
Cyclopentaneacetic acid, 2-oxo-
1460-38-4 97%
5g
$295 2024-06-08
Chemenu
CM201877-25g
2-(2-oxocyclopentyl)acetic acid
1460-38-4 95%
25g
$387 2023-03-07
A2B Chem LLC
AA64087-1g
2-(2-Oxocyclopentyl)acetic acid
1460-38-4 97%
1g
$60.00 2024-04-20
Aaron
AR001EAR-1g
CYCLOPENTANEACETIC ACID, 2-OXO-
1460-38-4 95%
1g
$20.00 2025-01-21
eNovation Chemicals LLC
D762990-25g
Cyclopentaneacetic acid, 2-oxo-
1460-38-4 95%
25g
$220 2025-02-27
eNovation Chemicals LLC
D762990-1g
Cyclopentaneacetic acid, 2-oxo-
1460-38-4 95%
1g
$70 2025-02-22
TRC
O990088-100mg
2-(2-Oxocyclopentyl)acetic Acid
1460-38-4
100mg
$ 65.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26977-1g
2-Oxocyclopentylacetic acid, 97%
1460-38-4 97%
1g
¥1154.00 2023-03-15

2-(2-Oxocyclopentyl)acetic acid 関連文献

2-(2-Oxocyclopentyl)acetic acidに関する追加情報

Comprehensive Guide to 2-(2-Oxocyclopentyl)acetic acid (CAS No. 1460-38-4): Properties, Applications, and Industry Insights

2-(2-Oxocyclopentyl)acetic acid (CAS No. 1460-38-4) is a versatile organic compound with a cyclopentanone backbone and a carboxyl functional group. This keto acid derivative has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound's molecular formula is C7H10O3, and it exhibits a molecular weight of 142.15 g/mol. Researchers often refer to it as 2-oxocyclopentaneacetic acid or cyclopentanone-2-acetic acid, highlighting its relationship to cyclopentanone derivatives.

In recent years, the demand for specialty keto acids like 2-(2-Oxocyclopentyl)acetic acid has surged, particularly in the development of chiral intermediates for drug synthesis. The compound's bifunctional nature (containing both ketone and carboxylic acid groups) makes it valuable for asymmetric synthesis and ring expansion reactions. Current research trends focus on its application in creating bioactive molecules, with particular interest in its potential for designing enzyme inhibitors and metabolic modulators.

The physical properties of CAS 1460-38-4 include a white to off-white crystalline appearance, with typical melting points ranging between 80-85°C. Its solubility profile shows good dissolution in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. These characteristics make it particularly useful for organic transformations under mild conditions. Analytical techniques such as HPLC purification and NMR characterization are commonly employed to ensure the compound's purity, which is crucial for pharmaceutical applications.

From a synthetic chemistry perspective, 2-(2-Oxocyclopentyl)acetic acid serves as a valuable building block for heterocyclic compounds. Its reactive sites allow for diverse transformations, including condensation reactions with amines to form amides or imines, and reductive amination processes to create nitrogen-containing derivatives. Many researchers are investigating its use in peptide mimetics design, where the cyclopentane ring provides conformational restraint to bioactive compounds.

The pharmaceutical industry has shown growing interest in 1460-38-4 as a precursor for prostaglandin analogs and anti-inflammatory agents. Recent patent literature reveals its incorporation into novel drug candidates targeting metabolic disorders and neurological conditions. Its structural similarity to naturally occurring cyclic ketones in biological systems enhances its potential for drug development while maintaining favorable ADME properties (absorption, distribution, metabolism, and excretion).

Environmental and safety considerations for handling 2-(2-Oxocyclopentyl)acetic acid follow standard laboratory protocols for organic acids. Proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this compound. While not classified as highly hazardous, its chemical stability and storage conditions (typically at 2-8°C in airtight containers) are important factors for maintaining product integrity over time.

In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to cyclopentanone derivatives like 1460-38-4. Recent advancements include biocatalytic methods using engineered enzymes and flow chemistry approaches that reduce solvent waste. These innovations align with the pharmaceutical industry's push toward greener synthetic pathways and atom-efficient transformations.

The analytical characterization of 2-(2-Oxocyclopentyl)acetic acid typically involves spectroscopic techniques such as infrared spectroscopy (showing characteristic carbonyl stretches at ~1710 cm-1 for the ketone and ~1700 cm-1 for the acid), mass spectrometry (with expected molecular ion peak at m/z 142), and chromatographic methods for purity assessment. These analytical protocols are essential for quality control in both research and production settings.

Market trends indicate steady growth in demand for fine chemicals like CAS 1460-38-4, driven by expanding applications in medicinal chemistry and material science. Suppliers are increasingly offering custom synthesis services and GMP-grade materials to meet the needs of drug development programs. The compound's role in structure-activity relationship (SAR) studies continues to make it valuable for optimizing lead compounds in drug discovery pipelines.

Future research directions for 2-(2-Oxocyclopentyl)acetic acid may explore its potential in metal-organic frameworks (MOFs) as a linker molecule or its derivatives as ligands in catalysis. The compound's versatility ensures its ongoing relevance across multiple chemistry disciplines, from pharmaceutical intermediates to specialty materials. As synthetic methodologies advance, we anticipate new applications emerging for this structurally interesting cyclic keto acid.

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